
PT-2385
Overview
Description
PT-2385 is a potent and selective small-molecule inhibitor of hypoxia-inducible factor 2α (HIF-2α), with a dissociation constant (Kd) <50 nM . It disrupts the heterodimerization of HIF-2α with its binding partner HIF-1β, thereby suppressing the transcription of HIF-2α-dependent genes involved in tumor progression, angiogenesis, and iron metabolism . In preclinical studies, this compound demonstrated significant antitumor activity in clear cell renal cell carcinoma (ccRCC) and hepatocellular carcinoma (HCC), reducing tumor growth and vascular endothelial growth factor (VEGF) expression .
Beyond its canonical role in HIF-2α inhibition, this compound modulates electrophysiological properties by targeting delayed rectifier potassium currents (IK(DR)) in pituitary GH3 cells and glioma cells. It reduces IK(DR) amplitude, accelerates inactivation kinetics, and alters voltage-dependent hysteresis, with IC50 values of 8.1 µM (peak current) and 2.2 µM (late current) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of PT-2385 involves several key steps, including the synthesis of intermediate compounds and their subsequent reactions under controlled conditions. One method involves the reaction of 3-chloropropanoyl chloride with a suitable aromatic compound to form an intermediate, which is then subjected to further reactions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
PT-2385 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
PT-2385 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of HIF-2α and its effects on cellular processes.
Biology: Investigated for its role in modulating hypoxia-inducible pathways and cellular responses to low oxygen levels.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly clear cell renal cell carcinoma, by inhibiting HIF-2α activity
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Mechanism of Action
PT-2385 exerts its effects by selectively inhibiting HIF-2α. It disrupts the heterodimerization of HIF-2α with the aryl hydrocarbon receptor nuclear translocator, preventing the transcription of HIF-2α target genes. This inhibition leads to reduced expression of genes involved in tumor growth and angiogenesis, such as cyclin D1 and vascular endothelial growth factor A (VEGFA) .
Comparison with Similar Compounds
HIF-2α vs. HIF-1α Inhibitors
Key Insights :
- This compound’s selectivity for HIF-2α avoids compensatory HIF-1α activation, a limitation of pan-HIF inhibitors .
Synergy with Sorafenib in HCC
Key Insights :
- This compound counteracts sorafenib’s side effects by restoring androgen receptor (AR) expression and suppressing PI3K-AKT/ERK pathways .
- In HCC patients, this compound + sorafenib improved progression-free survival compared to sorafenib monotherapy .
Comparison with Ion Channel Modulators
Key Insights :
- This compound’s IK(DR) inhibition is state-dependent, preferentially binding to open/inactivated KV channel states .
- Unlike diazoxide or cilostazol, this compound shifts the steady-state inactivation curve of IK(DR) to hyperpolarized potentials, altering channel gating .
Combination with Doxorubicin (DOX) in HCC
Key Insights :
- PT/DOX-MS microspheres enable sustained release, blocking tumor cells in G2/M phase and enhancing apoptosis .
- This compound mitigates DOX-induced HIF-2α upregulation, improving therapeutic outcomes .
Research Findings and Clinical Implications
- Neurodegeneration : this compound restored mitochondrial function in Irp2−/− mice, reducing neuronal degeneration and demyelination .
- Asthma : this compound suppressed pathogenic Th2 cell differentiation by inhibiting HIF-2α, reducing airway inflammation in murine models .
- Electrophysiology : this compound increased the activation free energy (∆G0) of IK(DR) channels, altering hysteresis and voltage-dependent gating .
Data Tables
Table 1: Pharmacokinetic and Electrophysiological Parameters of this compound
Parameter | Value | Reference |
---|---|---|
HIF-2α Kd | <50 nM | |
IK(DR) IC50 (peak/late) | 8.1 µM / 2.2 µM | |
Activation ∆G0 | 2.98 kJ/mol (3 µM this compound) | |
Recovery time constant | 1514 ms (fast), 786 ms (slow) |
Table 2: Comparative Efficacy in Preclinical Models
Biological Activity
PT-2385 is a novel small-molecule inhibitor specifically targeting Hypoxia-Inducible Factor 2 alpha (HIF-2α), a transcription factor implicated in various cancers, particularly clear cell renal cell carcinoma (ccRCC). This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, preclinical and clinical findings, and potential therapeutic applications.
Key Mechanisms:
- Inhibition of HIF-2α: this compound directly binds to HIF-2α, blocking its ability to activate downstream target genes.
- Alteration of Metabolic Pathways: By inhibiting HIF-2α, this compound shifts cellular metabolism from glycolysis to oxidative phosphorylation (OXPHOS), which is crucial for energy production in cells under stress conditions .
Preclinical Findings
Preclinical studies have demonstrated the efficacy of this compound in various cancer models. For instance, in ccRCC xenograft models, treatment with this compound led to significant tumor regression without adversely affecting cardiovascular performance, a common side effect associated with other anti-cancer therapies targeting the VEGF pathway .
Summary of Preclinical Studies:
Clinical Trials
This compound has progressed into clinical trials, demonstrating promising results in patients with advanced ccRCC. A Phase I dose-escalation trial revealed that this compound was well tolerated at doses up to 1,800 mg twice daily. The trial reported an overall response rate exceeding 14%, indicating significant biological activity and warranting further investigation .
Key Clinical Trial Results:
Trial Phase | Patient Population | Dosing Regimen | Response Rate |
---|---|---|---|
Phase I | Heavily pretreated advanced ccRCC patients | Up to 1,800 mg twice daily | >14% |
Phase I Expansion | Advanced ccRCC patients (combination therapy) | This compound + nivolumab | Promising anti-tumor activity |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Combination Therapy with Nivolumab: In a cohort study involving patients with advanced ccRCC, the combination of this compound and nivolumab showed enhanced anti-tumor activity compared to monotherapy .
- Impact on Erythropoiesis: A notable observation during clinical trials was the rapid decrease in erythropoietin (EPO) levels following this compound treatment, confirming its mechanism of action through HIF-2α inhibition .
Q & A
Basic Research Questions
Q. What is the primary molecular mechanism by which PT-2385 inhibits HIF-2α activity?
this compound selectively binds to the HIF-2α PAS-B domain, disrupting its heterodimerization with ARNT (HIF-1β), thereby blocking transcriptional activation of hypoxia-responsive genes. This mechanism is supported by structural studies showing a dissociation constant (Kd) <50 nM for HIF-2α . Methodologically, researchers can validate this using co-immunoprecipitation (Co-IP) assays to assess disrupted HIF-2α/ARNT interactions and luciferase reporter systems to quantify transcriptional inhibition .
Q. How does this compound specifically target HIF-2α without affecting HIF-1α?
this compound's selectivity arises from structural differences in the PAS-B domains of HIF-2α and HIF-1α. Experimental validation involves comparative dose-response assays in cell lines with HIF-1α- or HIF-2α-driven reporters. For example, in renal carcinoma 786-O cells (HIF-2α-dependent), this compound reduces VEGF-A and EPO levels at IC₅₀ values of 2.2 µM, while HIF-1α-driven pathways remain unaffected . Researchers should use siRNA knockdown controls to confirm target specificity .
Q. What in vivo models are commonly used to evaluate this compound's efficacy in asthma research?
Murine ovalbumin (OVA)-induced asthma models are standard. This compound (10 mg/kg, oral) reduces airway inflammation by suppressing pathogenic Th2 cell differentiation and cytokine production (IL-4, IL-5, IL-13). Key endpoints include bronchoalveolar lavage (BAL) cell counts, histopathological scoring of lung tissue, and single-cell RNA sequencing (scRNA-seq) to track Th2 subset dynamics .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound's effects in neurodegenerative models?
In Irp2−/− mice, this compound rescues neurodegeneration and anemia but shows no effect in wild-type mice, highlighting context-dependent efficacy . To address discrepancies:
- Perform tissue-specific pharmacokinetic (PK) profiling to assess blood-brain barrier penetration.
- Use conditional HIF-2α knockout models to isolate on-target effects.
- Combine proteomics (e.g., Western blot for HIF-2α targets like Cyclin D1) with behavioral assays (rotarod, grip strength) .
Q. What experimental designs are optimal for evaluating this compound's synergy with chemotherapeutics in hepatocellular carcinoma (HCC)?
this compound enhances doxorubicin efficacy in HCC by co-inhibiting HIF-2α and VEGF. A validated approach involves:
- In vitro: Dose-matrix assays (e.g., Chou-Talalay method) to calculate combination indices (CI) in HepG2/Huh7 cells under hypoxia.
- In vivo: Orthotopic HCC models treated with PT/DOX-loaded microspheres (PT/DOX-MS), monitoring tumor volume via MRI and HIF-2α target expression (e.g., TGF-α, Cyclin D1) .
Q. How does this compound modulate ion channel activity independent of HIF-2α, and how should this be controlled?
this compound inhibits delayed rectifier K⁺ currents (IK(DR)) via state-dependent blockade of KV channels, with IC₅₀ ≈ 2.2 µM . To isolate HIF-2α-specific effects:
- Use patch-clamp electrophysiology in HIF-2α KO cells.
- Compare this compound with structurally distinct HIF-2α inhibitors (e.g., PT-2977) to rule off-target effects .
Q. What methodologies are recommended for analyzing this compound's impact on Th2 cell heterogeneity in asthma?
scRNA-seq (10x Genomics) paired with CITE-seq (cellular indexing of transcriptomes and epitopes) enables high-resolution profiling of Th2 subsets. Key steps:
- Cluster cells using Seurat, annotating subsets via canonical markers (GATA3, IL4).
- Conduct pathway enrichment (e.g., PI3K-AKT, JAK-STAT) and pseudotime analysis to map differentiation trajectories under this compound treatment .
Q. Methodological Challenges and Solutions
Q. How to optimize this compound dosing schedules to balance efficacy and toxicity in chronic models?
PK/PD modeling in preclinical studies reveals that twice-daily dosing (BID) at 10 mg/kg maintains plasma concentrations above the IC₅₀ for HIF-2α inhibition while minimizing off-target effects. Toxicity endpoints include serum creatinine (renal function) and body weight loss .
Q. What statistical approaches are robust for analyzing this compound's effects on cytokine networks?
Multivariate analysis (e.g., PCA or PLS-DA) of cytokine arrays (Luminex/MSD) identifies co-regulated clusters. For small sample sizes, non-parametric tests (Mann-Whitney U with Benjamini-Hochberg correction) reduce false discovery rates .
Properties
IUPAC Name |
3-[[(1S)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6,16,22H,7H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBSHRSJOPSEGS-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=C2[C@@H](C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1672665-49-4 | |
Record name | PT-2385 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1672665494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PT-2385 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16055 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PT-2385 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O16716DXP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.